molecular formula C9H18N2O2 B13773796 Propanamide, 2-(acetylmethylamino)-N,N,2-trimethyl-

Propanamide, 2-(acetylmethylamino)-N,N,2-trimethyl-

Katalognummer: B13773796
Molekulargewicht: 186.25 g/mol
InChI-Schlüssel: XYWONGDMCYSCTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propanamide, 2-(acetylmethylamino)-N,N,2-trimethyl- is an organic compound belonging to the class of amides It is characterized by the presence of an amide functional group, which is a carbonyl group (C=O) attached to a nitrogen atom (NH2)

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Propanamide, 2-(acetylmethylamino)-N,N,2-trimethyl- can be synthesized through several methods. One common method involves the condensation reaction between urea and propanoic acid. This reaction typically requires heating and the presence of a catalyst to facilitate the formation of the amide bond . Another method involves the dehydration of ammonium propionate, which also results in the formation of propanamide .

Industrial Production Methods

In industrial settings, the production of propanamide, 2-(acetylmethylamino)-N,N,2-trimethyl- often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Propanamide, 2-(acetylmethylamino)-N,N,2-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of propanamide, 2-(acetylmethylamino)-N,N,2-trimethyl- involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. This interaction can influence various biochemical pathways, making it a valuable compound in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Propanamide, 2-(acetylmethylamino)-N,N,2-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other amides may not be suitable .

Eigenschaften

Molekularformel

C9H18N2O2

Molekulargewicht

186.25 g/mol

IUPAC-Name

2-[acetyl(methyl)amino]-N,N,2-trimethylpropanamide

InChI

InChI=1S/C9H18N2O2/c1-7(12)11(6)9(2,3)8(13)10(4)5/h1-6H3

InChI-Schlüssel

XYWONGDMCYSCTA-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N(C)C(C)(C)C(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.